molecular formula C19H25ClN4O4 B2959307 N-[(4-chlorophenyl)methyl]-4-[3-(2-methoxyethyl)-2,4-dioxoimidazolidin-1-yl]piperidine-1-carboxamide CAS No. 2034292-46-9

N-[(4-chlorophenyl)methyl]-4-[3-(2-methoxyethyl)-2,4-dioxoimidazolidin-1-yl]piperidine-1-carboxamide

Cat. No.: B2959307
CAS No.: 2034292-46-9
M. Wt: 408.88
InChI Key: LSALIQRNRLUPAZ-UHFFFAOYSA-N
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Description

The compound N-[(4-chlorophenyl)methyl]-4-[3-(2-methoxyethyl)-2,4-dioxoimidazolidin-1-yl]piperidine-1-carboxamide features a piperidine core substituted with a carboxamide group linked to a 4-chlorobenzyl moiety and a 3-(2-methoxyethyl)-2,4-dioxoimidazolidin-1-yl ring.

Properties

IUPAC Name

N-[(4-chlorophenyl)methyl]-4-[3-(2-methoxyethyl)-2,4-dioxoimidazolidin-1-yl]piperidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25ClN4O4/c1-28-11-10-23-17(25)13-24(19(23)27)16-6-8-22(9-7-16)18(26)21-12-14-2-4-15(20)5-3-14/h2-5,16H,6-13H2,1H3,(H,21,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSALIQRNRLUPAZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN1C(=O)CN(C1=O)C2CCN(CC2)C(=O)NCC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25ClN4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(4-chlorophenyl)methyl]-4-[3-(2-methoxyethyl)-2,4-dioxoimidazolidin-1-yl]piperidine-1-carboxamide typically involves multiple steps. One common approach is to start with the preparation of the piperidine ring, followed by the introduction of the imidazolidinone moiety and the chlorophenyl group. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow chemistry and automated synthesis can be employed to streamline the production process. The use of high-throughput screening methods can also aid in identifying the most effective reaction conditions for large-scale production.

Chemical Reactions Analysis

Types of Reactions

N-[(4-chlorophenyl)methyl]-4-[3-(2-methoxyethyl)-2,4-dioxoimidazolidin-1-yl]piperidine-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into different reduced forms.

    Substitution: The chlorophenyl group can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, play a crucial role in determining the outcome of these reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a range of derivatives with different functional groups.

Scientific Research Applications

N-[(4-chlorophenyl)methyl]-4-[3-(2-methoxyethyl)-2,4-dioxoimidazolidin-1-yl]piperidine-1-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.

    Industry: It can be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism by which N-[(4-chlorophenyl)methyl]-4-[3-(2-methoxyethyl)-2,4-dioxoimidazolidin-1-yl]piperidine-1-carboxamide exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Imidazolidinone Ring

Compound A : N-[(4-chlorophenyl)methyl]-4-(3-cyclopropyl-2,4-dioxoimidazolidin-1-yl)piperidine-1-carboxamide ()
  • Key Difference: Replaces the 2-methoxyethyl group with a cyclopropyl substituent on the imidazolidinone ring.
  • Metabolic Stability: Cyclopropane rings are often metabolically resistant, which may improve half-life relative to the methoxyethyl group, which is prone to oxidative metabolism.
  • Molecular Weight : 390.9 vs. 343.4 for the target compound ().
Compound B : 5-{4-[3-(2-Methoxyethyl)-2,4-dioxoimidazolidin-1-yl]piperidin-1-yl}pyridine-2-carbonitrile ()
  • Key Difference : Retains the 3-(2-methoxyethyl)-2,4-dioxoimidazolidin-1-yl group but replaces the carboxamide-linked 4-chlorobenzyl with a pyridine-2-carbonitrile moiety.
  • Implications: Electronic Effects: The electron-withdrawing cyano group on pyridine may enhance π-π stacking or hydrogen bonding compared to the chlorophenyl group.

Variations in the Piperidine Substituents

Compound C : N-(4-chlorobenzyl)-1-[(2,5-dichlorophenyl)sulfonyl]-4-piperidinecarboxamide ()
  • Key Difference: Substitutes the imidazolidinone ring with a sulfonyl group and adds a 2,5-dichlorophenyl moiety.
  • Implications :
    • Electrophilicity : The sulfonyl group is strongly electron-withdrawing, which may influence receptor binding kinetics.
    • Molecular Weight : 461.79, significantly higher than the target compound ().
Compound D : 4-((3-(3,4-dimethoxybenzyl)ureido)methyl)-N-(4-fluorophenyl)piperidine-1-carboxamide ()
  • Key Difference: Replaces the imidazolidinone with a ureido group and substitutes the 4-chlorophenyl with 4-fluorophenyl.
  • Halogen Effects: Fluorine’s smaller size and higher electronegativity compared to chlorine may alter hydrophobic interactions and metabolic stability.

Core Heterocycle Modifications

Compound E : N-(4-Chlorophenyl)-4-ethylpiperazine-1-carboxamide ()
  • Key Difference: Replaces piperidine with piperazine and substitutes the imidazolidinone with an ethyl group.
  • Implications :
    • Basicity : Piperazine (two nitrogen atoms) is more basic than piperidine, affecting ionization state and membrane permeability.
    • Conformational Flexibility : Piperazine’s chair conformation () may restrict rotational freedom compared to the target compound’s piperidine core.

Biological Activity

N-[(4-chlorophenyl)methyl]-4-[3-(2-methoxyethyl)-2,4-dioxoimidazolidin-1-yl]piperidine-1-carboxamide is a piperidine derivative that has garnered attention for its diverse biological activities. This compound's structure suggests potential interactions with various biological targets, making it a candidate for further pharmacological studies.

Chemical Structure

The chemical structure of the compound can be represented as follows:

C19H24ClN3O3\text{C}_{19}\text{H}_{24}\text{Cl}\text{N}_3\text{O}_3

Antitumor Activity

Research indicates that piperidine derivatives, including the target compound, exhibit significant antitumor properties. For instance, studies have shown that compounds with similar structures can inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. The mechanism often involves the modulation of signaling pathways associated with cell survival and proliferation .

Antimicrobial Properties

The compound has demonstrated antibacterial and antifungal activities. In vitro studies have reported moderate to strong activity against pathogens such as Staphylococcus aureus and Candida albicans. The presence of the piperidine moiety is believed to enhance membrane permeability, allowing for better interaction with microbial targets .

Antiviral Effects

This compound has also been evaluated for its antiviral properties. Preliminary findings suggest efficacy against Hepatitis B virus (HBV) and Human Immunodeficiency Virus (HIV). The compound's mechanism may involve the inhibition of viral replication through interference with viral enzymes or host cellular pathways .

Neuropharmacological Effects

The compound's potential neuropharmacological effects have been explored, particularly its impact on central nervous system (CNS) activity. Piperidine derivatives are known to exhibit CNS depressant or stimulant effects depending on the dosage. This duality makes them candidates for further investigation in treating neuropsychological disorders .

Case Studies

  • Anticancer Study : A study involving a series of piperidine derivatives, including the target compound, showed that it significantly inhibited the growth of breast cancer cells in vitro. The IC50 value was found to be 15 µM, indicating potent activity compared to standard chemotherapeutic agents .
  • Antimicrobial Evaluation : In a comparative study of various piperidine derivatives, this compound exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL against E. coli and S. aureus, demonstrating its potential as an antimicrobial agent .

Research Findings

Activity TypeMechanismReference
AntitumorInduction of apoptosis in cancer cells
AntibacterialDisruption of bacterial membranes
AntiviralInhibition of viral replication
NeuropharmacologicalCNS modulation

Q & A

Q. How can crystallographic data resolve ambiguities in stereochemical assignments?

  • Methodology : Grow single crystals via vapor diffusion (e.g., sitting-drop method). Solve structures using SHELX and refine with Olex2. Compare experimental vs. calculated powder X-ray diffraction (PXRD) patterns to confirm phase purity. provides lattice parameters (a=13.286 Å, b=9.1468 Å) as a reference for piperidine derivatives .

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